[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol
Overview
Description
CYM 50308 is a potent and selective agonist of sphingosine-1-phosphate receptor 4 (S1P4). It is known for its high affinity and specificity towards this receptor, making it a valuable tool in scientific research. The chemical name of CYM 50308 is (2Z,5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene]-2-[(2-methoxyethyl)imino]-3-methyl-4-thiazolidinone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYM 50308 involves multiple steps, starting with the preparation of the pyrrole derivative, followed by the formation of the thiazolidinone ring. The key steps include:
Formation of the Pyrrole Derivative: This involves the reaction of 2,4-difluorobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions.
Formation of the Thiazolidinone Ring: The pyrrole derivative is then reacted with 2-methoxyethylamine and 3-methyl-4-thiazolidinone under basic conditions to form the final product.
Industrial Production Methods
Industrial production of CYM 50308 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
CYM 50308 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: CYM 50308 can undergo substitution reactions, particularly at the pyrrole and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
CYM 50308 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the sphingosine-1-phosphate receptor 4 signaling pathway.
Biology: Helps in understanding the role of sphingosine-1-phosphate receptor 4 in cellular processes.
Medicine: Potential therapeutic applications in immune modulation and inflammation.
Industry: Used in the development of new drugs targeting sphingosine-1-phosphate receptor 4
Mechanism of Action
CYM 50308 exerts its effects by selectively binding to and activating sphingosine-1-phosphate receptor 4. This activation leads to the stimulation of various downstream signaling pathways, including the MAPK/ERK pathway, PLC, and Rho-Cdc42 activation. These pathways play crucial roles in immune responses and cellular functions .
Comparison with Similar Compounds
CYM 50308 is unique due to its high selectivity and potency towards sphingosine-1-phosphate receptor 4. Similar compounds include:
CYM 50260: Another sphingosine-1-phosphate receptor agonist with different selectivity profiles.
Fingolimod: A non-selective sphingosine-1-phosphate receptor agonist used in multiple sclerosis treatment.
Ozanimod: A selective sphingosine-1-phosphate receptor 1 and 5 agonist used in the treatment of multiple sclerosis
CYM 50308 stands out due to its specificity for sphingosine-1-phosphate receptor 4, making it a valuable tool for studying this particular receptor .
Properties
IUPAC Name |
[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO2/c1-12(2)19-16(10-23)18(14-6-8-15(21)9-7-14)17(11-24-5)20(22-19)13(3)4/h6-9,12-13,23H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDFFEQVXJRKCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596555 | |
Record name | [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124864-27-3 | |
Record name | [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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